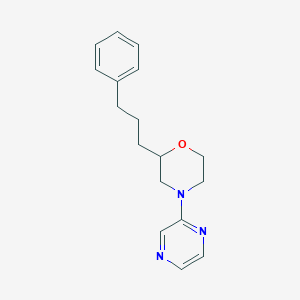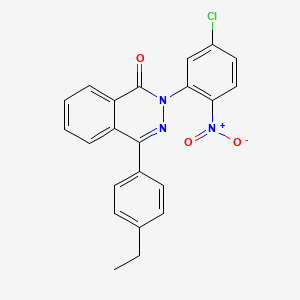![molecular formula C16H16N2O2 B6038348 N-{3-[acetyl(methyl)amino]phenyl}benzamide](/img/structure/B6038348.png)
N-{3-[acetyl(methyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[acetyl(methyl)amino]phenyl}benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a methylamino group, which is further connected to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[acetyl(methyl)amino]phenyl}benzamide typically involves the reaction of 3-aminoacetophenone with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 3-aminoacetophenone in a suitable solvent such as dichloromethane.
- Add benzoyl chloride dropwise to the reaction mixture while stirring.
- Add a base (e.g., pyridine) to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[acetyl(methyl)amino]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-{3-[acetyl(methyl)amino]phenyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The acetyl and methylamino groups play a crucial role in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-[acetyl(methyl)amino]phenyl}acetamide
- N-{3-[acetyl(methyl)amino]phenyl}propionamide
- N-{3-[acetyl(methyl)amino]phenyl}butyramide
Uniqueness
N-{3-[acetyl(methyl)amino]phenyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both acetyl and benzamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)18(2)15-10-6-9-14(11-15)17-16(20)13-7-4-3-5-8-13/h3-11H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYFTJPBCNZDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B6038286.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B6038287.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6038290.png)
![Methyl 4-[[7-(cyclopropylmethyl)-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]methyl]benzoate](/img/structure/B6038297.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-5-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B6038298.png)

![N-(3-METHOXYPHENYL)-N'-{6-OXO-4-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,6-DIHYDROPYRIMIDIN-2-YL}GUANIDINE](/img/structure/B6038313.png)

![1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6038335.png)
![8-bromo-N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6038336.png)
![N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide](/img/structure/B6038338.png)
![ethyl 4-[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B6038343.png)
![5-(3-fluorophenyl)-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6038360.png)
